molecular formula C15H16N2OS B178375 2-(Benzylthio)-N,N-dimethylnicotinamide CAS No. 112006-57-2

2-(Benzylthio)-N,N-dimethylnicotinamide

Cat. No. B178375
CAS RN: 112006-57-2
M. Wt: 272.4 g/mol
InChI Key: MPGOCEUHZWEFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-N,N-dimethylnicotinamide (also known as BTDMN) is a chemical compound belonging to the class of nicotinamides. It is a colorless, crystalline solid that is soluble in water and organic solvents. It has been used in scientific research due to its unique properties and potential applications. BTDMN has been studied extensively in the areas of synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

  • Molecular Modeling and Drug Development :

    • A study by Rambo et al. (2021) focused on synthesizing and evaluating a series of 2-(benzylthio)-1H-benzo[d]imidazoles as inhibitors of Mycobacterium tuberculosis growth. These compounds showed potential as anti-tuberculosis drug candidates, indicating the relevance of similar structures in medicinal chemistry (Rambo et al., 2021).
  • Chemical Synthesis and Optimization :

    • Du Xiao-hua (2013) explored a novel synthetic route for 2-Chloro-N,N-dimethylnicotinamide, an important intermediate in chemical synthesis. This research demonstrates the importance of such compounds in the synthesis of complex chemicals (Du Xiao-hua, 2013).
    • Jian Sun (2006) and Peng Xue-wei (2011) both worked on synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate of the herbicide nicosulfuron. These studies highlight the role of such compounds in agricultural chemistry (Sun Jian, 2006); (Peng Xue-wei, 2011).
  • Biological Activity and Pharmacology :

    • Sławiński & Brzozowski (2006) synthesized novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives and evaluated their antitumor activity. This indicates the potential of benzylthio compounds in cancer research (Sławiński & Brzozowski, 2006).
  • Thermodynamic Properties :

    • Xiao-hong Sun et al. (2005) studied the thermodynamic properties of crystalline 2‐Chloro‐N,N‐dimethylnicotinamide, highlighting the importance of these compounds in materials science and thermodynamics research (Xiao-hong Sun et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors . The role of these targets can vary widely, from regulating cellular processes to mediating the effects of other bioactive molecules.

Mode of Action

It’s known that similar compounds can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor signaling . These interactions can lead to changes in cellular processes, potentially contributing to the compound’s biological effects.

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these pathway alterations can include changes in cell behavior, function, or survival.

Result of Action

Similar compounds have been shown to induce various cellular responses, such as changes in cell growth, differentiation, or survival . These effects can contribute to the compound’s overall biological activity.

Action Environment

The action of 2-(Benzylthio)-N,N-dimethylnicotinamide can be influenced by various environmental factors, such as pH, temperature, and the presence of other bioactive molecules . These factors can affect the compound’s stability, efficacy, and potential for side effects. For example, changes in pH or temperature can alter the compound’s structure and, consequently, its interaction with its targets. Similarly, the presence of other bioactive molecules can influence the compound’s metabolism and excretion, potentially affecting its bioavailability and therapeutic effects.

properties

IUPAC Name

2-benzylsulfanyl-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-17(2)15(18)13-9-6-10-16-14(13)19-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGOCEUHZWEFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454767
Record name 2-(Benzylthio)-N,N-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112006-57-2
Record name 2-(Benzylthio)-N,N-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 25.0 g (223 mmol) of potassium t-butoxide in 100 ml of dimethylformamide was cooled to 0° C. and 22 ml (186 mmol) of benzyl mercaptan added dropwise at 0° C. After addition was complete, the reaction mixture was allowed to warm to 25° C. and stirred at this temperature for 15 minutes. The reaction mixture was then re-cooled to 0° C. and 34.0 g (186 mmol) of N,N-dimethyl-2-(chloro)-3-pyridinecarboxamide added in one portion. After an exotherm to 50° C., the mixture was heated at 80° C. for 1.5 hour. The mixture was cooled, poured into 100 ml of water and extracted with ether. The combined organic extracts were washed twice with water, then brine and dried over sodium sulfate. Concentration gave 19.2 g of a viscous yellow oil. IR (Nujol) 1640 (CONMe2) cm-1.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylthio)-N,N-dimethylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-(Benzylthio)-N,N-dimethylnicotinamide
Reactant of Route 3
Reactant of Route 3
2-(Benzylthio)-N,N-dimethylnicotinamide
Reactant of Route 4
Reactant of Route 4
2-(Benzylthio)-N,N-dimethylnicotinamide
Reactant of Route 5
2-(Benzylthio)-N,N-dimethylnicotinamide
Reactant of Route 6
2-(Benzylthio)-N,N-dimethylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.